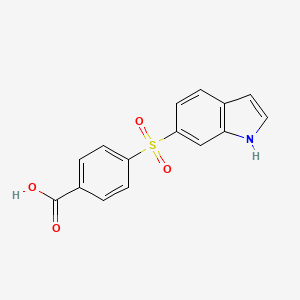

4-(1H-Indole-6-sulfonyl)benzoic acid

Description

Structure

3D Structure

Properties

CAS No. |

919792-61-3 |

|---|---|

Molecular Formula |

C15H11NO4S |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

4-(1H-indol-6-ylsulfonyl)benzoic acid |

InChI |

InChI=1S/C15H11NO4S/c17-15(18)11-2-4-12(5-3-11)21(19,20)13-6-1-10-7-8-16-14(10)9-13/h1-9,16H,(H,17,18) |

InChI Key |

KKOXCIIXUZWBML-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)S(=O)(=O)C3=CC=C(C=C3)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 4-(1H-Indole-6-sulfonyl)benzoic acid

A retrosynthetic analysis of the target molecule, this compound, reveals several logical disconnections to identify plausible starting materials. The most apparent disconnections are at the bonds adjacent to the central sulfonyl group.

Disconnection A (C-S Bond): The primary disconnection breaks the bond between the indole (B1671886) C6 carbon and the sulfur atom. This approach simplifies the molecule into two key synthons: an indole-6-anion equivalent (or its organometallic counterpart) and a 4-carboxybenzenesulfonyl cation equivalent. In a practical forward synthesis, this translates to reacting a suitable 6-functionalized indole with a derivative of 4-sulfonylbenzoic acid.

Disconnection B (S-N Bond): While the target molecule has a C-S bond, a related strategy for similar structures involves forming an S-N bond. For the specific target, this is not the primary linkage, but it represents a common strategy in sulfonamide synthesis.

Disconnection C (Cross-Coupling Strategy): An alternative disconnection focuses on forming one of the aryl rings or the aryl-aryl linkage if the sulfonyl group is considered part of one precursor. For instance, a Suzuki or other palladium-catalyzed cross-coupling reaction could be envisioned. youtube.com This would involve disconnecting a C-C bond, for example, between a pre-formed indole-6-sulfonyl precursor and a benzoic acid derivative. However, the most direct cross-coupling would target the C-S bond itself.

These disconnections lead to two primary synthetic strategies: direct sulfonylation of an indole ring and cross-coupling reactions to form the central C-S bond. Both approaches rely on the strategic preparation of key intermediates.

Classical and Contemporary Approaches to Indole-Benzoic Acid Linkage Formation

The construction of the indole-sulfonyl-benzoic acid framework can be achieved through several established and modern synthetic methods. The choice of method often depends on the availability of starting materials, desired yield, and functional group tolerance.

Direct sulfonylation represents the most straightforward approach to forming the C-S bond. This typically involves an electrophilic substitution reaction on the electron-rich indole ring.

The reaction of an indole with a sulfonyl chloride, such as 4-(chlorosulfonyl)benzoic acid or its more reactive ester form, methyl 4-(chlorosulfonyl)benzoate researchgate.net, is a classical method. The reaction conditions must be carefully controlled, as indoles are susceptible to polymerization and reactions at multiple positions (typically N-1 and C-3). To achieve regioselectivity for the C-6 position, the indole nitrogen is often protected with a suitable group, such as a tosyl (Ts) or benzenesulfonyl (Bs) group.

Recent advancements include catalyst-free methods and novel catalytic systems. For instance, electrochemical sulfonylation has emerged as a mild and efficient method for creating indole sulfonate esters using inorganic sulfites as the SO₂ source. nih.gov While this specific method yields sulfonate esters, it highlights the ongoing development of direct C-H sulfonylation techniques. Another modern approach involves photoredox catalysis for the sulfonylation of aniline (B41778) derivatives with sulfinate salts, demonstrating a mild pathway for generating sulfonyl radicals that can engage in C-S bond formation. rsc.org

| Reaction Type | Indole Substrate | Sulfonylating Agent | Key Features/Catalyst | Reference |

| N-Sulfonylation | Indole | 4-Bromobenzene-1-sulfonyl chloride | CuI (5 mol%), reflux in acetonitrile | rsc.org |

| C3-Sulfonylation | Indole | 4-Bromobenzene-1-sulfonyl chloride | CuI (5 mol%), reflux in acetonitrile | rsc.org |

| Electrochemical Sulfonylation | Indoles | Inorganic Sulfites, Alcohols | Undivided electrolysis cell, mild conditions | nih.gov |

| Photoredox Sulfonylation | Aniline Derivatives | Sulfinate Salts | Visible light, photoredox catalyst | rsc.org |

This table presents examples of sulfonylation reactions on indoles and related compounds, illustrating various methodologies.

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for constructing the target molecule. nih.gov These methods provide excellent functional group tolerance and are often highly regioselective.

The Suzuki-Miyaura coupling is a prominent strategy. libretexts.org A plausible route involves the coupling of an indole-6-boronic acid derivative with a 4-halobenzenesulfonyl precursor attached to the benzoic acid moiety. Conversely, a 6-haloindole could be coupled with a 4-(boronic acid)benzenesulfonyl derivative. The Suzuki reaction is typically catalyzed by a palladium complex and requires a base. acs.orgyoutube.com The reaction conditions are generally mild, making it suitable for complex molecules. acs.orgacs.org

Contemporary methods also include copper-catalyzed reactions. For example, a CuI-catalyzed sulfonylation of organozinc reagents with sulfonyl chlorides provides a facile route to sulfones at room temperature. rsc.org This strategy could be adapted by preparing a 6-indolylzinc reagent and reacting it with 4-(chlorosulfonyl)benzoic acid.

| Coupling Reaction | Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Key Features | Reference |

| Suzuki-Miyaura | Aryl/Alkenyl Halide or Triflate | Organoborane | Pd catalyst, Base | Forms C-C bonds; mild, green options available | libretexts.orgacs.org |

| Sonogashira | o-Haloanilines | Terminal Alkynes | Pd(0)-Cu(I) | Used for indole synthesis via annulation | nih.gov |

| Cu-Catalyzed Sulfonylation | Organozinc Reagent | Sulfonyl Chloride | CuI | Forms C-S bonds; proceeds at room temperature | rsc.org |

| Pd-Catalyzed Sulfonylation | ortho-Iodoaryl Allenes | Sulfinate Salts | Photoredox/Nickel dual catalysis | Forms benzylic sulfones | researchgate.net |

This table summarizes various cross-coupling strategies that can be applied or adapted for the synthesis of complex sulfonyl-linked biaryl compounds.

Preparation of Key Precursors and Intermediates

The success of any synthetic route hinges on the efficient preparation of the key building blocks.

1H-Indole-6-sulfonyl chloride is a critical precursor for many synthetic routes leading to the target molecule. bldpharm.com Its synthesis typically starts from indole itself. The direct chlorosulfonation of indole with chlorosulfonic acid (ClSO₃H) is a common method. However, this reaction must be performed at low temperatures and with careful stoichiometric control to prevent side reactions and degradation of the acid-sensitive indole nucleus. The reaction often yields a mixture of isomers, with the 6-sulfonyl chloride being one of the products. Protection of the indole nitrogen can improve the yield and regioselectivity of this electrophilic substitution.

The nature of the benzoic acid precursor depends on the chosen synthetic strategy.

For Sulfonylation Reactions: The key precursor is 4-(chlorosulfonyl)benzoic acid or its ester derivative, methyl 4-(chlorosulfonyl)benzoate . researchgate.net The synthesis of these compounds often begins with p-toluenesulfonic acid, which is converted to p-toluenesulfonyl chloride. Oxidation of the methyl group to a carboxylic acid, followed by treatment with a chlorinating agent like thionyl chloride, yields the desired product.

For Cross-Coupling Reactions: If a Suzuki coupling is employed, a halogenated benzoic acid derivative such as 4-bromobenzoic acid is required. acs.org This compound is commercially available or can be prepared by the bromination of benzoic acid. Alternatively, a boronic acid derivative, such as 4-(dihydroxyboranyl)benzoic acid , would be needed. Boronic acids can be synthesized from the corresponding aryl halides via lithiation or Grignard formation, followed by reaction with a trialkyl borate (B1201080) and subsequent hydrolysis. libretexts.org

Green Chemistry Principles in the Synthesis of Sulfonyl-Indole-Benzoic Acids

The synthesis of complex molecules like sulfonyl-indole-benzoic acids is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. These principles include the use of safer solvents, minimizing waste, and employing catalytic reactions.

One of the key strategies in greening the synthesis of related sulfonamides involves the use of water as a solvent, which is a significant departure from traditional organic solvents. Research has demonstrated facile and environmentally benign methods for sulfonamide synthesis in water. rsc.org For instance, the synthesis of various substituted benzoic acids, such as 4-(toluene-4-sulfonylamino)-benzoic acid, has been successfully achieved in high yields in aqueous media. rsc.org Another approach involves microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating methods. ucv.ro

Carbonylative approaches also present a more environmentally friendly route for the synthesis and functionalization of indole derivatives. beilstein-journals.orgbeilstein-journals.org These methods can utilize carbon monoxide or its surrogates to introduce carbonyl groups, often under milder conditions and with higher atom economy than traditional methods. beilstein-journals.orgbeilstein-journals.org Furthermore, the development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, aligns with green chemistry principles by reducing the need for purification of intermediates, thereby saving solvents and energy. researchgate.net The bioproduction of precursor molecules like aminobenzoic acid from non-petroleum sources is another emerging green strategy that could be applied to the synthesis of these complex structures. mdpi.com

Derivatization Strategies at the Indole Nitrogen, Sulfonyl Group, and Benzoic Acid Moiety

The structural framework of this compound offers multiple sites for chemical modification. Derivatization at the indole nitrogen, the sulfonyl group, and the benzoic acid moiety allows for the systematic exploration of the molecule's chemical space, which is crucial for tuning its biological and physicochemical properties in drug discovery programs.

N-Alkylation and N-Acylation of the Indole Ring

The nitrogen atom of the indole ring is a common site for derivatization. While the direct functionalization of indole often occurs at the C3 position due to its higher nucleophilicity, selective N-functionalization is a key strategy in medicinal chemistry. nih.govnih.gov

N-Alkylation: The introduction of alkyl groups onto the indole nitrogen (N-alkylation) can significantly impact a molecule's properties. Classical methods often involve the use of a strong base to form the indole anion, followed by reaction with an alkyl halide. google.com However, greener and more efficient methods have been developed. For instance, copper-catalyzed N-alkylation using N-tosylhydrazones provides a direct route to a wide variety of N-alkylated indoles in moderate to good yields. rsc.org Another approach utilizes dimethyl carbonate or dibenzyl carbonate in the presence of a catalytic amount of a base, offering a milder alternative to traditional alkylating agents. google.com Research on N-substituted 4-(5-indolyl)benzoic acid derivatives has shown that substituents like benzyl (B1604629) and cyclohexanemethyl on the indole nitrogen can confer potent inhibitory activity against steroid 5α-reductase isozymes. nih.gov

N-Acylation: The addition of an acyl group to the indole nitrogen (N-acylation) is another important modification that yields N-acylindoles, a motif present in many pharmaceuticals. nih.gov Traditional N-acylation often requires reactive and unstable acyl chlorides. nih.gov To circumvent this, milder and more chemoselective methods have been developed. One such method employs thioesters as stable acylating agents in the presence of a base like cesium carbonate, allowing for the synthesis of a range of N-acylindoles with good functional group tolerance. nih.govresearchgate.net Another effective method involves the use of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to directly couple carboxylic acids with the indole nitrogen, particularly for indoles bearing electron-withdrawing groups. thieme-connect.com

| Modification Type | Reagents and Conditions | Key Features | Reference |

|---|---|---|---|

| N-Alkylation | N-Tosylhydrazones, CuI, KOH, tri(p-tolyl)phosphine | Direct reductive cross-coupling. | rsc.org |

| N-Alkylation | Dimethyl carbonate or Dibenzyl carbonate, catalytic base (e.g., DABCO) | Milder conditions compared to alkyl halides. | google.com |

| N-Acylation | Thioesters, Cs₂CO₃, xylene, 140 °C | Chemoselective, uses stable acyl source. nih.govresearchgate.net | nih.govresearchgate.net |

| N-Acylation | Carboxylic acid, DCC, DMAP, CH₂Cl₂ | Direct coupling, effective for electron-deficient indoles. | thieme-connect.com |

Modifications of the Benzoic Acid Carboxyl Group

The carboxylic acid group is a versatile handle for further chemical transformations, most commonly to form esters and amides. These modifications are often performed to alter solubility, polarity, and interaction with biological targets. nih.govlibretexts.org

Esterification: The conversion of the carboxylic acid to an ester (esterification) is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible, and strategies such as using an excess of the alcohol or removing the water byproduct are employed to drive the reaction to completion. libretexts.org More advanced methods use coupling reagents like 2-methyl-6-nitrobenzoic anhydride, which can promote esterification under mild, room-temperature conditions with high yields. acs.org In structure-activity relationship (SAR) studies, esterification can serve as a strategy to create prodrugs or to probe the importance of the acidic proton. nih.gov

Amidation: The formation of an amide from the carboxylic acid involves reaction with an amine. libretexts.org Direct coupling is challenging and often requires activating the carboxylic acid or using coupling reagents. researchgate.net A wide array of catalytic methods has been developed to facilitate this transformation in a more atom-economic and sustainable manner. mdpi.com For example, boronic acid derivatives have been shown to be effective catalysts for direct amidation. mdpi.com The resulting amides often exhibit different biological properties and metabolic stability compared to the parent carboxylic acid. princeton.edu In one study, the conversion of a benzoic acid to its corresponding amide was a key step in developing potent enzyme inhibitors. nih.gov

| Modification | Typical Reagents | Purpose/Outcome | Reference |

|---|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Increases lipophilicity, can act as a prodrug. libretexts.org | libretexts.org |

| Esterification | Alcohol, 2-methyl-6-nitrobenzoic anhydride, DMAP | High yield, mild room-temperature reaction. | acs.org |

| Amidation | Amine, Coupling agents (e.g., DCC, HOBt) | Alters biological activity and metabolic stability. | researchgate.net |

| Amidation | Amine, Boronic acid catalyst | Direct, catalytic method aligning with green chemistry. | mdpi.com |

Substituent Variation on the Phenyl Ring of the Benzoic Acid

Altering the substitution pattern on the phenyl ring of the benzoic acid moiety is a classical medicinal chemistry strategy to optimize a compound's activity, selectivity, and pharmacokinetic profile. The introduction of different functional groups can influence the electronic properties of the ring and its steric profile, leading to different interactions with a target protein. researchgate.net

SAR studies on benzoic acid derivatives have shown that the nature and position of substituents are critical for biological activity. For instance, the presence of hydrophilic substituents on the phenyl ring can facilitate binding to polar amino acid residues in a target's binding pocket, while the aromatic core itself enhances hydrophobic interactions. In various studies, substituents such as halogens (e.g., chloro, fluoro), nitro groups, and methoxy (B1213986) groups have been introduced to the phenyl ring to modulate activity. rsc.orgresearchgate.net For example, the synthesis of derivatives like 4-methoxy-3-(toluene-4-sulfonylamino)-benzoic acid and 4-(4-nitro-benzenesulfonylamino)-benzoic acid highlights the exploration of electronic effects on the benzoic acid ring. rsc.org The tolerance for different substituents can vary greatly; in one series of benzene (B151609) sulphonamide derivatives, a carboxylic acid substituent was found to be detrimental to activity, whereas nitrile, amide, and sulfone groups were well-tolerated and improved properties. researchgate.net

| Substituent | Position on Phenyl Ring | Potential Impact | Reference |

|---|---|---|---|

| -Cl, -Br, -I | ortho, meta, para | Modifies electronic properties and lipophilicity (Halogen bonding). researchgate.net | researchgate.net |

| -NO₂ | para | Strong electron-withdrawing group, potential H-bond acceptor. rsc.orgresearchgate.net | rsc.orgresearchgate.net |

| -OCH₃ | ortho, meta, para | Electron-donating group, can alter conformation and solubility. | rsc.org |

| -CN | para | Electron-withdrawing, can act as H-bond acceptor. | researchgate.net |

| -SO₂NH₂ | para | H-bond donor and acceptor, increases polarity. | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR would be critical for the structural confirmation of 4-(1H-Indole-6-sulfonyl)benzoic acid .

In a typical ¹H NMR spectrum, one would expect to observe distinct signals for each unique proton in the molecule. The aromatic protons of the indole (B1671886) and benzene (B151609) rings would appear in the downfield region, typically between 7.0 and 8.5 ppm, with their specific chemical shifts and coupling patterns providing information about the substitution pattern. The N-H proton of the indole ring would likely appear as a broad singlet, also in the downfield region. The carboxylic acid proton would be expected to be a broad singlet at a very downfield chemical shift, often above 12 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on analogous structures and may vary in experimental conditions.)

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Indole N-H | >11.0 | br s |

| Carboxylic Acid O-H | >12.0 | br s |

| Aromatic Protons | 7.0 - 8.5 | m |

Vibrational Spectroscopy (IR and Raman) for Functional Group Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of This compound would be expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretch of the carboxylic acid. The C=O stretching vibration of the carboxylic acid would likely appear as a strong band around 1700 cm⁻¹. The N-H stretching of the indole ring would be observed around 3300-3400 cm⁻¹. The sulfonyl group (SO₂) would exhibit characteristic asymmetric and symmetric stretching bands around 1350 cm⁻¹ and 1160 cm⁻¹, respectively.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the aromatic rings.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| N-H (Indole) | 3300-3400 | Medium |

| C=O (Carboxylic Acid) | ~1700 | Strong |

| SO₂ (Sulfonyl) | ~1350 and ~1160 | Strong |

| Aromatic C-H | 3000-3100 | Medium |

| Aromatic C=C | 1450-1600 | Medium to Weak |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about the intermolecular interactions, such as hydrogen bonding, in the solid state of This compound .

A successful crystallographic analysis would reveal the relative orientation of the indole and benzoic acid rings, which could be crucial for understanding its interactions with biological targets. Hydrogen bonding involving the carboxylic acid and the indole N-H group would likely play a significant role in the crystal packing.

Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and can provide structural information through analysis of its fragmentation patterns.

For This compound (molecular formula C₁₅H₁₁NO₄S), high-resolution mass spectrometry (HRMS) would be used to confirm the exact mass, which should be consistent with the calculated value. Electron ionization (EI) or electrospray ionization (ESI) techniques could be used. The fragmentation pattern would be expected to show characteristic losses, such as the loss of the carboxylic acid group (CO₂H), the sulfonyl group (SO₂), or cleavage of the sulfonamide bond, providing further confirmation of the structure.

Biological Activity Profiles: Preclinical Investigations

In Vitro Enzyme Inhibition Studies

Carbonic Anhydrase Isozyme Inhibition Potentials

No published studies were identified that evaluated the inhibitory activity of 4-(1H-Indole-6-sulfonyl)benzoic acid against any of the carbonic anhydrase isozymes.

Phospholipase A2α (cPLA2α) Inhibition Assays

There are no specific data available in the scientific literature regarding the in vitro inhibition of cytosolic phospholipase A2α (cPLA2α) by this compound.

Thioredoxin System Modulation and Inhibitory Activity

No research has been published detailing the modulatory or inhibitory effects of this compound on the thioredoxin system.

DNA Gyrase Inhibition Studies

There is no available data from in vitro studies to suggest that this compound acts as an inhibitor of DNA gyrase.

In Vitro Cellular Pathway Modulation

No studies have been published that investigate the effects of this compound on any specific in vitro cellular pathways.

Based on an extensive search of the current scientific literature, there is a notable absence of preclinical data regarding the biological activity of this compound. While the indole (B1671886) and benzoic acid motifs are present in many biologically active molecules, the specific activity profile of this particular compound remains uninvestigated in the public domain. Future research would be necessary to elucidate its potential as an enzyme inhibitor or a modulator of cellular pathways.

Antioxidant Activity Evaluation via Radical Scavenging Assays

The antioxidant potential of a compound is often evaluated by its ability to scavenge free radicals, a process crucial for mitigating oxidative stress. Common in vitro methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govmdpi.com In these assays, the antioxidant donates an electron or hydrogen atom to the radical, neutralizing it and causing a measurable change in absorbance. mdpi.com

While direct studies on this compound are not extensively documented, research on structurally similar compounds provides valuable insights. A study on 4-(1H-triazol-1-yl)benzoic acid hybrids investigated the influence of different functional groups on antioxidant activity. mdpi.com In this research, the sulfonyl derivative exhibited the lowest DPPH radical scavenging activity among the tested parent compounds, suggesting that the presence of a sulfonyl group may diminish the radical scavenging capacity compared to other functionalities like thioethers. mdpi.comacs.org

The antioxidant capacity of phenolic compounds, including benzoic acid derivatives, is often linked to the number and position of hydroxyl groups on the aromatic ring. nih.gov For instance, monohydroxy benzoic acids generally show poor radical scavenging activity, whereas dihydroxybenzoic acids can demonstrate strong antioxidant effects. nih.gov

Table 1: Antioxidant Activity of a Structurally Related Sulfonyl Derivative This table presents data for a compound structurally analogous to this compound to provide context on the potential influence of the sulfonyl group.

| Compound | DPPH Radical Scavenging Activity (%) at 100 µg/mL | Reference |

|---|---|---|

| Thioether Derivative of 4-(1H-triazol-1-yl)benzoic acid | 89.95 ± 0.343 | acs.org |

| Phenoxy Derivative of 4-(1H-triazol-1-yl)benzoic acid | 31.47 ± 0.165 | acs.org |

| Sulfonyl Derivative of 4-(1H-triazol-1-yl)benzoic acid | 16.47 ± 0.161 | acs.org |

| Butylated Hydroxyanisole (BHA) (Standard) | 95.02 ± 0.74 | acs.org |

Anti-inflammatory Cascade Intervention (e.g., Prostaglandin Synthesis)

The anti-inflammatory potential of this compound can be inferred from the known activities of its constituent chemical motifs. The inflammatory cascade involves enzymes like cyclooxygenases (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins (B1171923) (PGs), key mediators of inflammation. acs.orgnih.gov

The indole ring is a well-established pharmacophore in the design of anti-inflammatory drugs, most notably in non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov Modifications to the indole-3-acetic acid structure have been a successful strategy for developing new COX inhibitors. acs.org Furthermore, the sulfonamide group is a critical structural feature of selective COX-2 inhibitors, such as celecoxib. nih.gov This moiety often binds to a specific side pocket in the COX-2 enzyme, contributing to its selective inhibition. acs.orgnih.gov

Given that this compound contains both an indole nucleus and a sulfonylbenzene group, it possesses the key structural elements that are known to contribute to COX-2 inhibition. nih.govnih.gov Studies on dihydropyrazole derivatives featuring a benzenesulfonamide (B165840) moiety have shown them to be potent and selective COX-2 inhibitors. mdpi.com

Table 2: COX-2 Inhibitory Activity of Compounds with Indole or Sulfonamide Moieties This table provides IC₅₀ values for representative compounds to illustrate the anti-inflammatory potential of the structural motifs found in this compound.

| Compound Type | Example Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Indole Derivative | Compound 26 (Indomethacin analog) | COX-2 | 0.009 | nih.gov |

| Sulfonamide-Substituted Pyrroloindole | Compound 1a | COX-2 | 0.14 | nih.gov |

| Dihydropyrazole Sulfonamide | Compound 4b | COX-2 | 0.35 | mdpi.com |

| Standard Drug | Celecoxib | COX-2 | 0.41 | mdpi.com |

| Standard Drug | Indomethacin | COX-1 | 0.11 | bjournal.org |

| Standard Drug | Indomethacin | COX-2 | 0.78 | bjournal.org |

Anti-Infective Potentials (Excluding Clinical)

The combination of indole, sulfonyl, and benzoic acid groups suggests that this compound may possess a broad spectrum of anti-infective properties.

Antimicrobial Activity against Bacterial Strains (Gram-positive and Gram-negative)

The antimicrobial potential of this compound can be assessed by considering its structural components. Benzoic acid and its derivatives are known to possess antibacterial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.govfurman.edu The effectiveness of benzoic acid derivatives can be influenced by substituents on the benzoic ring. nih.gov

The indole scaffold is also a feature in various compounds with antibacterial activity. nih.gov Additionally, sulfonamides are a historic class of antibiotics. Studies on pyrazole (B372694) derivatives have shown that incorporating a benzoic acid moiety can lead to potent agents against Gram-positive pathogens like Staphylococcus aureus and Enterococcus faecalis. mdpi.comnih.gov While Gram-negative bacteria often show higher resistance due to their outer membrane, certain benzoic acid derivatives and indole-containing compounds have demonstrated activity against strains like Acinetobacter baumannii. nih.govnih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Related Benzoic Acid Derivatives against Bacterial Strains This table shows the antibacterial activity of various benzoic acid derivatives to illustrate the potential of this chemical class. Data for the specific target compound is not available.

| Compound | Bacterial Strain | Gram Stain | MIC (mg/mL) | Reference |

|---|---|---|---|---|

| Benzoic acid (Ba) | E. coli O157 | Negative | 1 | nih.gov |

| 2-Hydroxybenzoic acid (2hBa) | E. coli O157 | Negative | 1 | nih.gov |

| 4-Hydroxybenzoic acid (4hBa) | E. coli O157 | Negative | 2 | nih.gov |

| 4-Methoxybenzoic acid (4mBa) | E. coli O157 | Negative | 2 | nih.gov |

| Pyrazole Benzoic Acid Derivative (Compound 8) | S. aureus | Positive | 0.00078 | nih.gov |

| Pyrazole Benzoic Acid Derivative (Compound 8) | E. faecalis | Positive | 0.00312 | nih.gov |

Antifungal Efficacy

Preclinical data on the specific antifungal activity of this compound is limited. However, the activity of related structures can provide some indication of potential. Benzoic acid esters have been evaluated for their effects against fungal pathogens like Candida albicans, showing varying levels of activity depending on their chemical structure. nih.gov For example, certain ester analogues of benzoic acid have demonstrated minimum inhibitory concentrations (MICs) against C. albicans strains at 128 µg/mL. nih.gov

Furthermore, the indole nucleus has been incorporated into novel antifungal agents. For instance, certain triazole derivatives featuring an indole moiety have shown efficacy against various Candida species and Aspergillus fumigatus. nih.gov This suggests that the indole portion of this compound could contribute to potential antifungal properties.

Anti-mycobacterial Investigations

There is a strong rationale for investigating this compound for anti-mycobacterial activity. Benzoic acid itself and its derivatives have demonstrated activity against Mycobacterium tuberculosis. mdpi.com Research has shown that esters of benzoic acid can act as prodrugs, which are activated by mycobacterial enzymes, and that the presence of electron-withdrawing groups on the aromatic ring can enhance this activity. mdpi.com

The sulfonyl group has also been featured in potent anti-mycobacterial agents. A series of 9-sulfonylated-6-mercaptopurine derivatives were found to be a new class of compounds with significant activity against M. tuberculosis H37Rv, with MIC values in the range of 0.39-3.39 µg/mL. nih.gov Additionally, indole-containing structures, such as 6,11-dioxobenzo[f]pyrido[1,2-a]indoles, have been identified as having bactericidal activity against M. tuberculosis. nih.gov The combination of these three moieties in one molecule makes it a compelling candidate for further anti-mycobacterial screening.

Antiviral Activity (e.g., HIV-1 Fusion Inhibition)

The structural features of this compound align with those of known small molecule inhibitors of HIV-1 entry. The HIV-1 fusion process is mediated by the envelope glycoprotein (B1211001) gp41, which undergoes a conformational change to facilitate the merging of viral and cellular membranes. nih.gov The hydrophobic pocket of gp41 is a key target for developing fusion inhibitors. nih.gov

Notably, indole-based compounds have been specifically designed to target this gp41 pocket, acting as fusion inhibitors. nih.gov In parallel, a low molecular weight benzene (B151609) sulfonamide, PF-68742, was also identified as an inhibitor of gp41-mediated cell fusion and viral replication. nih.gov The compound this compound uniquely integrates both the indole scaffold and a benzene sulfonamide-like structure, making it a molecule of high interest for its potential to inhibit HIV-1 fusion by targeting the gp41 protein. Polysulfonates are also listed among compound classes with potential as adsorption inhibitors in antiviral therapy for HIV. nih.gov

Lack of Publicly Available Data on the Biological Activity of this compound

Despite a comprehensive search of scientific literature and databases, no specific information regarding the anti-leishmanial evaluations or preclinical in vivo murine model studies for the chemical compound this compound is publicly available.

Extensive searches were conducted to locate research pertaining to the biological activity of this specific molecule, particularly within the requested contexts of anti-leishmanial preclinical investigations and in vivo studies on target engagement in murine models. These searches did not yield any published studies, data sets, or detailed research findings for "this compound."

While the broader chemical classes of indole derivatives and benzoic acid derivatives have been investigated for a wide range of biological activities, including anti-parasitic properties, the specific compound does not appear in the accessible scientific record in relation to the outlined topics.

Consequently, the requested article, which was to be strictly focused on the preclinical biological activity profiles of "this compound," cannot be generated. The foundational data necessary to populate the specified sections on anti-leishmanial evaluations and murine model studies does not exist in the public domain.

Mechanism of Action Investigations at the Molecular and Cellular Level

Identification of Molecular Targets and Binding Interactions

Specific molecular targets for 4-(1H-Indole-6-sulfonyl)benzoic acid have not been extensively documented in publicly available literature. However, the structural motifs of the molecule provide clues to its potential interactions. Indole (B1671886) derivatives are known to interact with a wide range of biological targets. The indole nucleus is a common feature in molecules that bind to receptors and enzymes.

The sulfonamide group, a related structure to the sulfonyl in the target compound, is a key feature in many drugs with diverse biological activities. smolecule.com The presence of the sulfonyl group in this compound enhances its potential for reactivity and specific biological interactions.

The benzoic acid portion of the molecule also contributes to its potential interactions. Benzoic acid and its derivatives are known to have antimicrobial properties and can be metabolized in the liver. The carboxyl group of the benzoic acid can participate in hydrogen bonding and ionic interactions, which are crucial for binding to molecular targets.

Table 1: Potential Molecular Interactions Based on Structural Moieties

| Structural Moiety | Potential Interaction Type | Possible Biological Targets |

| 1H-Indole | π-stacking, hydrogen bonding, hydrophobic interactions | Receptors, Enzymes |

| Sulfonyl | Hydrogen bonding, dipole-dipole interactions | Enzyme active sites |

| Benzoic acid | Ionic interactions, hydrogen bonding | Transporters, Enzymes |

Note: This table is predictive and based on the general chemical properties of the functional groups.

Modulation of Protein-Ligand Interactions

The ability of this compound to modulate protein-ligand interactions is a key area for investigation. The combination of its structural features allows for a variety of binding modes. For instance, the indole ring could insert into a hydrophobic pocket of a protein, while the sulfonyl and carboxyl groups could form hydrogen bonds with polar amino acid residues at the binding site.

Research on related indole derivatives has shown their capacity to act as inhibitors of enzymes or modulators of receptors. For example, some indole derivatives have been found to inhibit the Hedgehog signaling pathway by binding to the Smoothened (SMO) receptor. While this specific interaction is not confirmed for this compound, it illustrates the potential of the indole scaffold.

Cellular Uptake and Subcellular Localization Studies (In Vitro)

Studies on other molecules containing benzoic acid have explored their cellular uptake. For instance, the uptake of certain compounds can be influenced by the presence of a benzoic acid group. The lipophilicity conferred by the indole ring, combined with the polar nature of the sulfonyl and carboxyl groups, gives the molecule an amphiphilic character that could facilitate its passage through the lipid bilayer of the cell membrane. The subcellular localization would then depend on the specific organelles to which the compound has the highest affinity.

Effects on Cellular Signaling Pathways (e.g., Apoptosis Induction in Cancer Cell Lines, without discussing specific IC50s for therapeutic claims)

The dysregulation of intracellular signaling pathways is a hallmark of many diseases. Compounds containing indole, sulfonamide, and benzoic acid structures have been shown to modulate various signaling pathways, including those involved in apoptosis.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis. The induction of apoptosis is a key mechanism for many anti-cancer agents. Research on other sulfonamide derivatives has demonstrated their ability to induce apoptosis in colorectal cancer cells. smolecule.com This process can be triggered through the activation of caspases, which are key proteases in the apoptotic pathway. smolecule.com

The indole nucleus is also found in compounds that induce apoptosis. While direct evidence for this compound is pending, its structural components suggest that it could potentially influence apoptotic pathways. For instance, it might modulate the expression or activity of proteins involved in the regulation of apoptosis.

Influence on Gene Expression and Protein Synthesis (Preclinical)

The modulation of gene expression and protein synthesis is a fundamental way in which a compound can exert its biological effects. The benzoic acid moiety, for example, has been shown to regulate gene expression in certain fungi. In Aspergillus niger, benzoic acid can induce the expression of the bphA gene, which is involved in its metabolism.

The indole structure is also a key element in compounds that affect gene expression. For example, some indole derivatives have been investigated as inhibitors of histone methyltransferases like EZH2, which play a major role in transcriptional silencing. Inhibition of such enzymes can lead to changes in gene expression and have therapeutic implications. The potential for this compound to influence these processes warrants further preclinical investigation.

Table 2: Summary of Investigated Biological Activities of Related Compound Classes

| Compound Class | Investigated Biological Activity | Reference |

| Indole Derivatives | Modulation of Hedgehog signaling pathway | |

| Sulfonamide Derivatives | Induction of apoptosis in cancer cells | smolecule.com |

| Benzoic Acid Derivatives | Regulation of gene expression |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Indole (B1671886) Substitution Patterns on Biological Activity and Receptor Binding

The indole nucleus is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly dictates the biological activity and binding affinity of its derivatives. dntb.gov.uamdpi.com Modifications at various positions on the indole ring can lead to substantial changes in potency and selectivity.

Research into EP2 receptor antagonists has shown that substitutions on the indole ring are critical for bioactivity. For instance, a methyl group at the C-2 position of the indole ring was found to be very important for high EP2 bioactivity. nih.gov The removal of this methyl group resulted in a 23-fold decrease in potency, underscoring its significance. nih.gov Furthermore, the point of attachment to the rest of the molecule is crucial; studies have compared N-1 (indol-1-yl) versus C-3 (indol-3-yl) isomers and found they can have nearly equal potency, suggesting that both orientations are viable for developing potent EP2 receptor antagonists. nih.govnih.gov

In the context of HIV inhibitors, specifically indolylarylsulfones, substitutions on the indole ring also play a key role. Halogen substitutions on a phenyl ring attached to the indole can influence antiviral potency. nih.gov For other classes of inhibitors, such as those targeting the aromatase enzyme, various aryl sulfonamide derivatives with an indole nucleus have been synthesized, with several compounds showing inhibitory activity in the sub-micromolar range. nih.gov

The introduction of different substituents can also modulate physicochemical properties. For example, N-alkoxy substituents on the indole nitrogen have been used to inhibit dehydration and the formation of reactive intermediates. nih.gov The electronic and steric properties of substituents on the indole ring are determining factors for biological activity. mdpi.com

| Indole Substitution Position | Substituent Type | Observed Impact on Biological Activity | Target/Context | Reference |

|---|---|---|---|---|

| C-2 | Methyl Group | Crucial for high potency; removal leads to a 23-fold potency loss. | EP2 Receptor Antagonism | nih.gov |

| Indole Linkage | Indol-3-yl vs. Indol-1-yl | Derivatives showed nearly equal potency, indicating flexibility in scaffold design. | EP2 Receptor Antagonism | nih.govnih.gov |

| C-5 | Halogens (e.g., Chloro) | Influences anti-HIV activity in indolylarylsulfone series. | HIV Reverse Transcriptase | nih.gov |

| N-1 | Alkoxy Groups | Inhibits dehydration and formation of reactive indolenine. | General (I3C Derivatives) | nih.gov |

Role of the Sulfonyl Linker and its Conformational Flexibility

In diarylsulfonamides, the sulfonyl group can participate in establishing a specific geometry. For example, an intramolecular hydrogen bond between a sulfonyl oxygen and a carboxamide NH2 group has been observed, which stabilizes a "butterfly-like" conformation often required for binding to the non-nucleoside inhibitor binding pocket of HIV reverse transcriptase. nih.gov

Studies on flexible resorcinarene (B1253557) podands with a sulfonyloxy linker demonstrate that the sulfonyl group restricts the range of conformations the molecule can adopt. nih.gov The sulfonyloxy oxygen atoms can act as hydrogen-bond acceptors, supporting a self-inclusion complex. This suggests that the sulfonyl group in the 4-(1H-Indole-6-sulfonyl)benzoic acid series likely reduces conformational freedom, pre-organizing the molecule for binding to its target. nih.gov This restriction of rotation around the aryl-sulfonyl bonds can be advantageous for potency, as it reduces the entropic penalty upon binding.

The stability of the sulfonamide bond itself is also a factor, with sulfonamides generally being stable but capable of being cleaved under specific chemical conditions, a property explored in the development of cleavable linkers for drug delivery. richmond.edu

Influence of Benzoic Acid Moiety Modifications on Target Affinity and Selectivity

The carboxylic acid group of the benzoic acid moiety is often a key pharmacophoric element, typically engaging in important hydrogen bonding or ionic interactions with receptor targets. However, this group can also be associated with poor pharmacokinetic properties. nih.govresearchgate.net Consequently, replacing the carboxylic acid with a suitable bioisostere is a common strategy in medicinal chemistry to improve drug-like properties while maintaining or enhancing biological activity. nih.govnih.gov

The success of any bioisosteric replacement is highly dependent on the specific biological target and the molecular context. nih.gov A screening of various isosteres is often necessary to identify the optimal replacement. nih.gov

Common bioisosteres for carboxylic acids include:

Tetrazoles: These are among the most widely used non-classical bioisosteres. They maintain a similar acidity to carboxylic acids (pKa ~4.5–4.9) and can enhance binding affinity. drughunter.com In the development of EP2 antagonists, replacing a carboxylic acid with a tetrazole ring was found to be beneficial for potency, solubility, and metabolic stability. nih.gov

Hydroxamic Acids: This functional group can also serve as a carboxylic acid surrogate, exhibiting moderate acidity (pKa ~8-9). nih.gov In a series of potential AKR1C3 inhibitors, an N-hydroxybenzamide derivative showed potent inhibitory effects on both the enzyme and cancer cell proliferation. nih.gov

Sulfonamides: The sulfonamide group itself can act as a weak carboxylic acid isostere. nih.gov Its acidity can be tuned by incorporating appropriate substituents. nih.gov

The choice of isostere can significantly impact not only target affinity but also properties like selectivity and oral bioavailability. nih.govdrughunter.com For instance, the replacement of a carboxylic acid with a tetrazole in the development of losartan (B1675146) led to a 10-fold increase in potency. drughunter.com

| Carboxylic Acid Bioisostere | Key Physicochemical Properties | Observed Impact on Activity/Properties | Example Context | Reference |

|---|---|---|---|---|

| Tetrazole | Acidic (pKa ~4.5-4.9), more lipophilic than COOH, strong H-bond acceptor. | Can increase potency, solubility, and metabolic stability. | EP2 Receptor Antagonists | nih.gov |

| Hydroxamic Acid | Moderately acidic (pKa ~8-9), strong metal chelator. | Can serve as a COOH surrogate and yield potent inhibitors. | AKR1C3 Inhibitors | nih.govnih.gov |

| Acylsulfonamide | Acidic (pKa ~4-5), similar to carboxylic acids. | Can exhibit improved activity compared to the parent carboxylic acid. | Cysteinyl Leukotriene Receptor Antagonists | nih.gov |

| Ester | Neutral prodrug form, enhances oral absorption. | May lose in vitro potency but can improve pharmacokinetic profiles. | DPP-4 Inhibitors | nih.gov |

Correlation Between Molecular Architecture and Preclinical Biological Efficacy

A direct correlation exists between the specific molecular architecture of the sulfonyl-indole-benzoic acid series and their observed preclinical efficacy. The structural modifications detailed in the previous sections translate into tangible differences in in vitro potency and in vivo performance.

For example, in a series of indole sulfonamide hybrids developed as α-glucosidase inhibitors, scaffold 16 was identified as the most potent analog in vitro (IC₅₀ = 1.60 µM). nih.gov This superior in vitro activity translated to significant in vivo antidiabetic activity in a streptozotocin-induced diabetic rat model, demonstrating a clear link between molecular structure and biological outcome. nih.gov

Similarly, optimization of EP2 antagonists led to second-generation compounds with key architectural changes, such as replacing an acrylamide (B121943) linker with a more stable amide and introducing nitrogen-containing heterocycles to improve water solubility. nih.gov These modifications resulted in compound 6, which not only had a potent Schild K_B of 9.7 nM but also possessed favorable preclinical pharmacokinetic properties, including a plasma half-life of 2.4 hours and a brain-to-plasma ratio of 0.4 in mice. nih.gov

In another example, the esterification of a carboxylic acid in a series of DPP-4 inhibitors initially led to a loss of in vitro potency. However, further SAR exploration identified ester 19b, which maintained high potency and, more importantly, exhibited excellent oral pharmacokinetics. nih.gov This compound showed robust and long-lasting DPP-4 inhibition in vivo and significantly improved glucose tolerance in diabetic mouse models, highlighting how architectural modifications can be tailored to achieve a desired preclinical efficacy profile. nih.gov

Design Principles for Modulating Selectivity and Potency within the Sulfonyl-Indole-Benzoic Acid Series

Based on the accumulated SAR and SPR data, several key design principles can be formulated for the rational design of new analogs within the sulfonyl-indole-benzoic acid series to modulate potency and selectivity.

Optimize Indole Substitution: The substitution pattern on the indole ring is a primary determinant of potency. Small, specific substitutions at positions like C-2 (e.g., methyl) can be critical for high affinity towards certain targets like the EP2 receptor. nih.gov Exploring different linkage points, such as N-1 versus C-3, can also be a valid strategy as both may be well-tolerated. nih.gov

Leverage the Sulfonyl Linker's Rigidity: The sulfonyl group is not a passive linker. Its ability to restrict conformational freedom and potentially participate in hydrogen bonding should be exploited. nih.govnih.gov Maintaining this constrained conformation can pre-organize the ligand for its binding site, which is an effective strategy for enhancing potency.

Employ Bioisosteric Replacement of the Benzoic Acid: The carboxylic acid is a key interaction point but often a liability for pharmacokinetics. nih.govdntb.gov.ua A systematic evaluation of carboxylic acid bioisosteres (e.g., tetrazoles, hydroxamic acids, acylsulfonamides) is a crucial design principle. nih.govdrughunter.com The choice should be context-dependent, aiming to improve properties like solubility, metabolic stability, and cell permeability while retaining or improving target affinity. nih.govnih.gov For instance, tetrazoles have proven effective in improving both potency and drug-like properties in related series. nih.gov

Incorporate Solubility-Enhancing Groups: To improve preclinical developability, particularly for in vivo studies, the introduction of polar groups or nitrogen-containing heterocycles into the scaffold can be an effective strategy to enhance aqueous solubility without compromising potency. nih.gov

Balance Potency and Pharmacokinetics: Early consideration of ADME (absorption, distribution, metabolism, and excretion) properties is essential. While a modification may enhance in vitro potency, it could negatively impact in vivo efficacy. The use of prodrug strategies, such as esterification of the benzoic acid, can be a viable approach to improve oral bioavailability, provided the resulting compound retains sufficient activity after metabolic conversion. nih.gov

By applying these principles, medicinal chemists can more effectively navigate the chemical space of the sulfonyl-indole-benzoic acid scaffold to develop novel compounds with tailored potency, selectivity, and preclinical profiles.

Computational and Theoretical Investigations

Quantum Mechanical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. DFT is used to solve the electronic structure of a molecule, providing information about its geometry, stability, and reactivity. nih.govdntb.gov.uaelectrochemsci.org

For 4-(1H-Indole-6-sulfonyl)benzoic acid, DFT calculations would typically begin with geometry optimization to find the most stable three-dimensional conformation of the molecule. mdpi.com From this optimized structure, a variety of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. electrochemsci.orgnih.gov A smaller gap generally suggests higher reactivity.

Another significant output is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). electrochemsci.orgnih.gov This information is vital for predicting how the molecule will interact with biological targets, such as through hydrogen bonding or electrostatic interactions. nih.gov Studies on related indole (B1671886) and benzoic acid derivatives have successfully used DFT to analyze these properties, correlating them with experimental outcomes like antioxidant activity or receptor binding. mdpi.comresearchgate.net

Table 1: Representative Parameters from DFT Calculations for Aromatic Sulfonamides

| Calculated Property | Description | Typical Application |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Predicts susceptibility to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | Predicts susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. electrochemsci.org | A smaller gap suggests higher reactivity. electrochemsci.org |

| Molecular Electrostatic Potential (MEP) | 3D map of charge distribution on the molecule's surface. | Identifies sites for intermolecular interactions. nih.gov |

| Dipole Moment | Measure of the overall polarity of the molecule. | Influences solubility and binding interactions. |

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method is instrumental in drug discovery for identifying potential biological targets and understanding the mechanism of inhibition. nih.govthesciencein.org

In a typical docking study involving this compound, the molecule would be placed into the binding site of a target protein of interest. An algorithm then samples numerous possible conformations and orientations of the ligand within the binding pocket, calculating a "docking score" for each pose to estimate the binding affinity. chemmethod.com

The analysis of the best-scoring poses reveals crucial information about the binding mode. It can identify key intermolecular interactions such as:

Hydrogen Bonds: The indole N-H, the sulfonic acid oxygens, and the carboxylic acid group are all potential hydrogen bond donors or acceptors.

Hydrophobic Interactions: The indole and benzene (B151609) rings can form favorable hydrophobic interactions with nonpolar amino acid residues in the binding pocket. nih.gov

π-π Stacking: The aromatic rings of the ligand can stack with the rings of aromatic amino acids like phenylalanine, tyrosine, or tryptophan. nih.gov

Electrostatic Interactions: The negatively charged sulfonyl and carboxylate groups can interact with positively charged residues like lysine (B10760008) or arginine. nih.gov

Studies on similar indole-based compounds and benzoic acid derivatives have used docking to successfully identify these types of interactions within the active sites of various enzymes, such as proteases and kinases. nih.govnih.govstmjournals.com

Table 2: Example of Molecular Docking Interaction Data

| Interaction Type | Potential Ligand Moiety Involved | Potential Amino Acid Residues |

| Hydrogen Bond | Carboxylic acid (O, OH), Sulfonyl (O), Indole (N-H) | Ser, Thr, His, Arg, Gln, Asn |

| Hydrophobic | Benzene ring, Indole ring | Val, Leu, Ile, Ala, Phe, Trp |

| π-π Stacking | Benzene ring, Indole ring | Phe, Tyr, Trp, His |

| Electrostatic (Ionic) | Deprotonated Carboxylic acid, Sulfonyl group | Lys, Arg, His |

Virtual screening is a powerful extension of molecular docking used to search large compound libraries for molecules that are likely to bind to a specific biological target. nih.gov If this compound were identified as a hit compound, ligand-based or structure-based virtual screening could be employed to find structurally similar or diverse analogs with potentially improved activity.

Structure-Based Virtual Screening (SBVS): This method involves docking millions of commercially or publicly available compounds into the binding site of the target protein. nih.gov The compounds are ranked by their docking scores, and the top-ranking hits are selected for further experimental testing. nih.gov

Ligand-Based Virtual Screening: When a 3D structure of the target is unavailable, the structure of the known active ligand, this compound, can be used as a template. The algorithm searches for molecules in a database that have a similar shape and chemical feature distribution (e.g., hydrogen bond donors/acceptors, aromatic regions). nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations introduce motion and flexibility, offering a more realistic view of the complex in a physiological environment. chemmethod.comnih.gov An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation would typically start with the best-docked pose in its target protein. The simulation, run for nanoseconds or longer, reveals:

Conformational Flexibility: How the ligand and the protein's binding site residues adjust their shapes to accommodate each other. nih.gov

Stability of the Complex: By analyzing metrics like the Root-Mean-Square Deviation (RMSD), one can assess whether the ligand remains stably bound in the pocket or if the complex is unstable. nih.govnih.gov

Interaction Persistence: MD simulations show which key interactions (e.g., hydrogen bonds) are maintained consistently over time, providing stronger evidence for their importance in binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. nih.gov If a set of analogs of this compound were synthesized and tested, a QSAR model could be built to predict the activity of new, unsynthesized derivatives. japsonline.com

The process involves:

Descriptor Calculation: For each molecule in the series, a large number of numerical descriptors are calculated. These can represent constitutional, topological, geometric, or electronic properties. researchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation that links the descriptors to the observed biological activity (e.g., IC₅₀ values). nih.govresearchgate.netmdpi.com

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted. mdpi.com

A successful QSAR model can be highly valuable for lead optimization, as it helps prioritize the synthesis of compounds predicted to have the highest potency. japsonline.comresearchgate.net

In Silico ADMET Prediction Methodologies (without discussing specific ADMET results related to safety/toxicity, focusing on methodology)

Before a compound can become a viable drug candidate, it must possess suitable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico ADMET prediction models are used early in the drug discovery process to flag compounds that are likely to fail later due to poor pharmacokinetics. nih.gov

These methodologies rely on predictive models built from large datasets of experimental results. For a molecule like this compound, various web servers and software packages can be used to estimate key properties. chemmethod.com The underlying methods often involve QSAR-like models or rule-based systems. For instance, Lipinski's Rule of Five is a widely used rule-based method to predict general drug-likeness and oral bioavailability based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. thesciencein.org

Other methodologies include:

Physicochemical Property Prediction: Calculating properties like aqueous solubility, pKa, and polar surface area (TPSA), which influence absorption and distribution. thesciencein.org

Metabolism Prediction: Identifying potential sites on the molecule that are susceptible to metabolic enzymes (e.g., Cytochrome P450s) and predicting the metabolites that may be formed.

Pharmacokinetic Modeling: Using computational models to simulate the concentration of the drug in the body over time, estimating parameters like half-life and bioavailability. nih.gov

These predictive tools help chemists prioritize and design molecules with a higher probability of success in clinical trials. chemmethod.comnih.gov

Derivatization and Analog Development Strategies

Synthesis of Homologs and Isomers of 4-(1H-Indole-6-sulfonyl)benzoic acid

The systematic exploration of the chemical space around this compound begins with the synthesis of its fundamental variations: homologs and positional isomers. These analogs are crucial for understanding the spatial and electronic requirements for biological activity.

Homologation Strategies:

Homologs of the parent compound can be synthesized by systematically increasing the length of the alkyl chain that could potentially be introduced at various positions, most commonly on the indole (B1671886) nitrogen or as a linker between the core moieties. For instance, N-alkylation of the indole ring can be achieved through reaction with various alkyl halides. This modification can influence the lipophilicity and metabolic stability of the resulting compounds.

Synthesis of Positional Isomers:

The substitution pattern on both the indole and the phenyl rings is a critical determinant of a molecule's interaction with its biological target. The synthesis of positional isomers of this compound involves utilizing differently substituted starting materials. For example, starting with 4-sulfamoylbenzoic acid and reacting it with different indole isomers (e.g., indole-4-sulfonyl chloride, indole-5-sulfonyl chloride, or indole-7-sulfonyl chloride) would yield the corresponding positional isomers.

A review of the synthesis of biologically active sulfonamide-based indole analogs highlights various synthetic routes, including condensation reactions and cyclization cascades, that can be adapted for the synthesis of these isomers. researchgate.net For instance, novel urea (B33335) derivatives of indole containing a sulfonamide at the 3-position have been successfully synthesized, demonstrating the feasibility of creating diverse positional isomers. nih.gov

Hybridization with Other Pharmacologically Relevant Scaffolds

Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a new hybrid molecule with potentially enhanced or dual biological activities. nih.gov The this compound scaffold is an excellent candidate for this approach due to its inherent functionalities.

Hybridization with Triazoles:

The 1,2,4-triazole (B32235) ring is a well-known pharmacophore with a broad spectrum of biological activities. nih.gov Hybrid molecules incorporating a benzoic acid moiety and a 1,2,4-triazole have been synthesized and evaluated for their anticancer properties. nih.govrsc.org This suggests a viable strategy where the indole-6-sulfonyl portion of the target compound is linked to a triazole-containing benzoic acid derivative. Such hybrids could exhibit a synergistic or additive effect, combining the pharmacological profiles of both the indole-sulfonamide and the triazole moieties.

Hybridization with Other Heterocycles:

Beyond triazoles, other heterocyclic systems can be considered for hybridization. For example, the development of thiazole-sulfonamide hybrids as potential anticancer agents showcases the versatility of the sulfonamide linker in connecting different pharmacophoric units. nih.gov A literature review on sulfonamide-indole/carbazole hybrids further supports the potential of creating novel anticancer agents through such hybridization strategies. researchgate.net

The following table illustrates the concept of molecular hybridization with examples of reported hybrid scaffolds:

| Hybrid Scaffold | Pharmacophores | Potential Biological Activity | Reference |

| Indole-1,2,4-triazole | Indole, 1,2,4-Triazole | Antimicrobial, Anticancer | nih.gov |

| Thiazole-Sulfonamide | Thiazole, Sulfonamide | Anticancer | nih.gov |

| Indole/Carbazole-Sulfonamide | Indole/Carbazole, Sulfonamide | Anticancer | researchgate.net |

Bioisosteric Replacements within the Core Structure

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a cornerstone of medicinal chemistry for optimizing potency, selectivity, and pharmacokinetic profiles. nih.gov The this compound structure offers multiple sites for such modifications.

Bioisosteres for the Carboxylic Acid:

The carboxylic acid group is a key feature, but it can sometimes lead to poor membrane permeability. Common bioisosteric replacements for carboxylic acids include tetrazoles and acyl sulfonamides. drughunter.com Tetrazoles, for instance, can mimic the acidity of a carboxylic acid while potentially improving metabolic stability. drughunter.com

Bioisosteres for the Indole Ring:

The indole nucleus itself can be replaced with other bicyclic or heterocyclic systems to explore different binding interactions. Indazole has been successfully used as a bioisostere for indole in the development of serotonin (B10506) 5-HT3 receptor antagonists. google.comnih.gov This substitution can alter the electronic distribution and hydrogen bonding capacity of the molecule.

Bioisosteres for the Sulfonamide Linker:

The sulfonamide group can also be replaced. For instance, a reverse sulfonamide or an amide linkage could be explored to alter the geometry and electronic properties of the linker region.

The table below provides examples of potential bioisosteric replacements for the different moieties of this compound:

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Reference |

| Benzoic Acid | Tetrazole | Mimics acidity, potentially improves metabolic stability | drughunter.com |

| Benzoic Acid | Acyl Sulfonamide | Can enhance potency and mimic acidity | drughunter.com |

| Indole | Indazole | Alters electronic properties and hydrogen bonding | google.comnih.gov |

| Sulfonamide | Amide | Modifies linker geometry and electronic character | nih.gov |

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry provides a high-throughput platform for the rapid synthesis of large libraries of related compounds, which is invaluable for the efficient exploration of SAR. The structure of this compound is well-suited for combinatorial derivatization.

A general strategy would involve a multi-component reaction where the core indole, sulfonyl, and benzoic acid building blocks are varied. For example, a library could be generated by reacting a set of substituted indole-6-sulfonyl chlorides with a diverse collection of aminobenzoic acids. Further diversity can be introduced by modifying the indole nitrogen or the carboxylic acid functionality in subsequent steps.

While a specific combinatorial library for this compound has not been explicitly reported, the synthesis of various indole derivatives using multi-component reactions demonstrates the feasibility of this approach. acs.org The principles of solid-phase synthesis, often employed in combinatorial chemistry, could also be applied to facilitate the purification and isolation of the library members.

Future Perspectives and Research Directions for Sulfonyl Indole Benzoic Acid Compounds

Exploration of Novel Biological Targets and Therapeutic Areas

The indole (B1671886) scaffold is a privileged structure in drug discovery, present in numerous natural products and pharmaceuticals. mdpi.com Derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. mdpi.com The addition of the sulfonyl and benzoic acid groups modifies the molecule's physicochemical properties, opening avenues to new biological targets.

Future research will likely focus on expanding the therapeutic applications of these compounds beyond their current scope. While indole derivatives are investigated as anticancer agents by targeting enzymes like aldo-keto reductase 1C3 (AKR1C3) in prostate cancer nih.govresearchgate.net or as glucagon (B607659) receptor antagonists for diabetes nih.gov, the sulfonyl-indole-benzoic acid framework could be adapted for novel targets.

Potential areas for exploration include:

Oncology: The sulfonamide group is a key feature in many anticancer agents, and indole-sulfonamide derivatives have been reported as inhibitors of various targets, including tubulin and carbonic anhydrase IX. researchgate.net Future work could investigate the efficacy of 4-(1H-Indole-6-sulfonyl)benzoic acid derivatives against other cancer-related enzymes and pathways. For instance, oestrone sulphatase is a critical target in hormone-dependent breast cancer, and benzoic acid-based esters have been evaluated as inhibitors. nih.gov

Cardiovascular Diseases: Indole-3-carboxylic acid derivatives have been successfully designed as angiotensin II receptor 1 (AT1) antagonists for the treatment of hypertension. nih.gov This suggests that the broader class of indole-sulfonyl-benzoic acids could be explored for similar or novel cardiovascular targets.

Infectious Diseases: The indole core is a component of various compounds with antiprotozoal activity. johnshopkins.edu Research into (1-benzyl-4-triazolyl)-indole-2-carboxamides has shown efficacy against Toxoplasma gondii and Cryptosporidium parvum, highlighting the potential for developing novel anti-parasitic agents from related scaffolds. johnshopkins.edu

A summary of explored indole derivatives and their targets is presented below.

| Compound Class | Biological Target | Therapeutic Area |

| Indole-benzoic acid derivatives | Aldo-keto reductase 1C3 (AKR1C3) nih.gov | Prostate Cancer nih.gov |

| Indazole/indole derivatives | Glucagon receptor (GCGR) nih.gov | Type II Diabetes nih.gov |

| Indole-3-carboxylic acid derivatives | Angiotensin II receptor 1 (AT1) nih.gov | Hypertension nih.gov |

| (1-benzyl-4-triazolyl)-indole-2-carboxamides | Not specified | Toxoplasmosis, Cryptosporidiosis johnshopkins.edu |

| 4-sulphonylbenzoic acid esters | Oestrone sulphatase nih.gov | Breast Cancer nih.gov |

Development of Advanced Synthetic Methodologies for Enhanced Efficiency

The advancement of sulfonyl-indole-benzoic acid derivatives from laboratory curiosities to clinical candidates hinges on the development of efficient, scalable, and environmentally benign synthetic routes. Current synthetic strategies often involve multi-step processes that can be time-consuming and low-yielding.

Future efforts in synthetic methodology should focus on several key areas:

Green Chemistry: There is a growing interest in developing syntheses that utilize eco-friendly conditions. For example, methods using water as a solvent for the preparation of sulfonamide and sulfonate carboxylic acid derivatives have been reported, offering a greener alternative to traditional organic solvents. mdpi.com

Process Optimization: Robust and high-yield synthetic procedures are crucial for producing compounds on a larger scale. Research into optimizing reaction conditions, such as the Japp-Klingemann condensation followed by a Fischer indole rearrangement for creating substituted indoles, has led to significantly improved yields. elsevierpure.com

Novel Catalysis: The use of novel catalysts, such as copper(I) thiophene-2-carboxylate (B1233283) for the synthesis of 1-sulfonyl-1,2,3-triazoles, can provide efficient and high-fidelity reactions under mild, ambient temperature conditions. acs.org

Streamlined Reactions: Methodologies that reduce the number of synthetic steps are highly desirable. The synthesis of dialkylsulphamylbenzoic acids, for instance, can be achieved by reacting p-carboxybenzenesulphonyl chloride with the appropriate amine, a relatively direct approach. researchgate.net Similarly, the synthesis of benzimidazole-sulfonyl derivatives often involves the condensation of o-phenylenediamine (B120857) with carboxylic acids or their derivatives. nih.gov

Developing more efficient synthetic pathways will not only accelerate the discovery of new derivatives but also make potential drug candidates more economically viable to produce.

Application of Artificial Intelligence and Machine Learning in Compound Design

The convergence of artificial intelligence (AI) and drug discovery is revolutionizing how new therapeutic agents are designed and optimized. researchgate.net Machine learning (ML), a subfield of AI, is particularly well-suited for navigating the vast chemical space and predicting the properties of novel compounds. nih.gov

For the sulfonyl-indole-benzoic acid scaffold, AI and ML can be applied in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR uses ML algorithms to build predictive models that correlate the chemical structure of compounds with their biological activity. nih.gov These models can then be used to virtually screen large libraries of hypothetical derivatives to prioritize the most promising candidates for synthesis and testing, saving time and resources. nih.govrsc.org

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By learning from existing data on active sulfonyl-indole-benzoic acid compounds, these models could propose novel derivatives with enhanced potency, selectivity, or improved pharmacokinetic profiles.

Property Prediction: ML models can be trained to predict various absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. This allows for the early-stage filtering of compounds that are unlikely to succeed in clinical development.

Data Analysis: AI can analyze the complex, high-dimensional data generated by multi-omics experiments, helping to identify patterns and relationships that might be missed by human researchers. researchgate.net

The fusion of AI with the traditional drug discovery process promises to accelerate the development of the next generation of sulfonyl-indole-benzoic acid-based therapeutics. elsevierpure.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.